

(Rac)-AZD8186 and PARP Inhibitors: A Synergistic Combination in Preclinical Cancer Models

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Compound of Interest

Compound Name: (Rac)-AZD8186

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A detailed analysis of the preclinical evidence supporting the enhanced anti-tumor efficacy of combining the PI3K β inhibitor **(Rac)-AZD8186** with PARP inhibitors, particularly in cancers with PTEN deficiency.

The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of preclinical data on the synergy between **(Rac)-AZD8186**, a selective inhibitor of phosphoinositide 3-kinase beta (PI3K β), and Poly (ADP-ribose) polymerase (PARP) inhibitors. The evidence strongly suggests a synergistic interaction, particularly in tumors harboring loss-of-function mutations in the tumor suppressor gene PTEN.

Rationale for Combination Therapy

(Rac)-AZD8186 is a potent and selective inhibitor of the PI3K β isoform, with additional activity against the δ isoform.^[1] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[1] Tumors with PTEN loss are particularly dependent on PI3K β signaling for their growth and survival.^[2]

PARP inhibitors, on the other hand, are targeted agents that exploit deficiencies in the DNA damage response (DDR) pathways, most notably in tumors with mutations in BRCA1/2 genes.^[3] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cells with a compromised

homologous recombination (HR) repair pathway (a state known as "BRCAness"), these double-strand breaks cannot be repaired, leading to synthetic lethality and cell death.[3]

Recent preclinical studies have revealed a mechanistic link between the PI3K pathway and HR repair. Inhibition of the PI3K pathway has been shown to downregulate the expression of key HR proteins, including BRCA1/2, thereby inducing a BRCAness phenotype and sensitizing cancer cells to PARP inhibitors.[3][4] This provides a strong rationale for combining PI3K β inhibitors like AZD8186 with PARP inhibitors to achieve synergistic anti-tumor effects, especially in PTEN-deficient tumors which are known to have inherent genomic instability.

Preclinical Synergy Data

While direct preclinical studies combining **(Rac)-AZD8186** with PARP inhibitors are emerging, a significant body of evidence from studies using other PI3K inhibitors, particularly the pan-PI3K inhibitor BKM120, in combination with the PARP inhibitor Olaparib, demonstrates strong synergistic effects in various cancer models. Given that AZD8186 targets a key downstream node in the same pathway, these findings are highly relevant.

In Vitro Synergy

Studies have consistently shown that the combination of PI3K inhibitors and PARP inhibitors leads to synergistic growth inhibition in cancer cell lines, particularly those with PTEN deficiency.

Cell Line	Cancer Type	PI3K Inhibitor	PARP Inhibitor	Synergy Metric	Outcome	Reference
HCC1937	Breast Cancer (BRCA1 mutant, PTEN loss)	NVP-BKM120	Olaparib	Combination Index (CI)	Synergistic	[5]
SUM149	Breast Cancer (BRCA1 mutant, PTEN WT)	NVP-BKM120	Olaparib	Combination Index (CI)	Less Synergistic than in PTEN null	[5]
SKOV3	Ovarian Cancer (PIK3CA mutant)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[3]
HEYA8	Ovarian Cancer (PIK3CA mutant)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[3]
IGROV1	Ovarian Cancer (PIK3CA mutant)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[3]
OVCA433	Ovarian Cancer (PIK3CA WT)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[4]
OVCAR5	Ovarian Cancer (PIK3CA WT)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[4]

OVCAR8	Ovarian Cancer (PIK3CA WT)	BKM120	Olaparib	Combination Index (CI) < 1	Synergistic	[4]
MCF7	Breast Cancer (PIK3CA mutant)	AZD8186	AZD6738 (ATR inhibitor)	Combination Index (CI)	Synergistic	[6]
T47D	Breast Cancer (PIK3CA mutant)	AZD8186	AZD6738 (ATR inhibitor)	Combination Index (CI)	Synergistic	[6]

Note: While AZD6738 is an ATR inhibitor, not a PARP inhibitor, this data supports the synergy of AZD8186 with a key DNA damage response inhibitor.

In Vivo Synergy

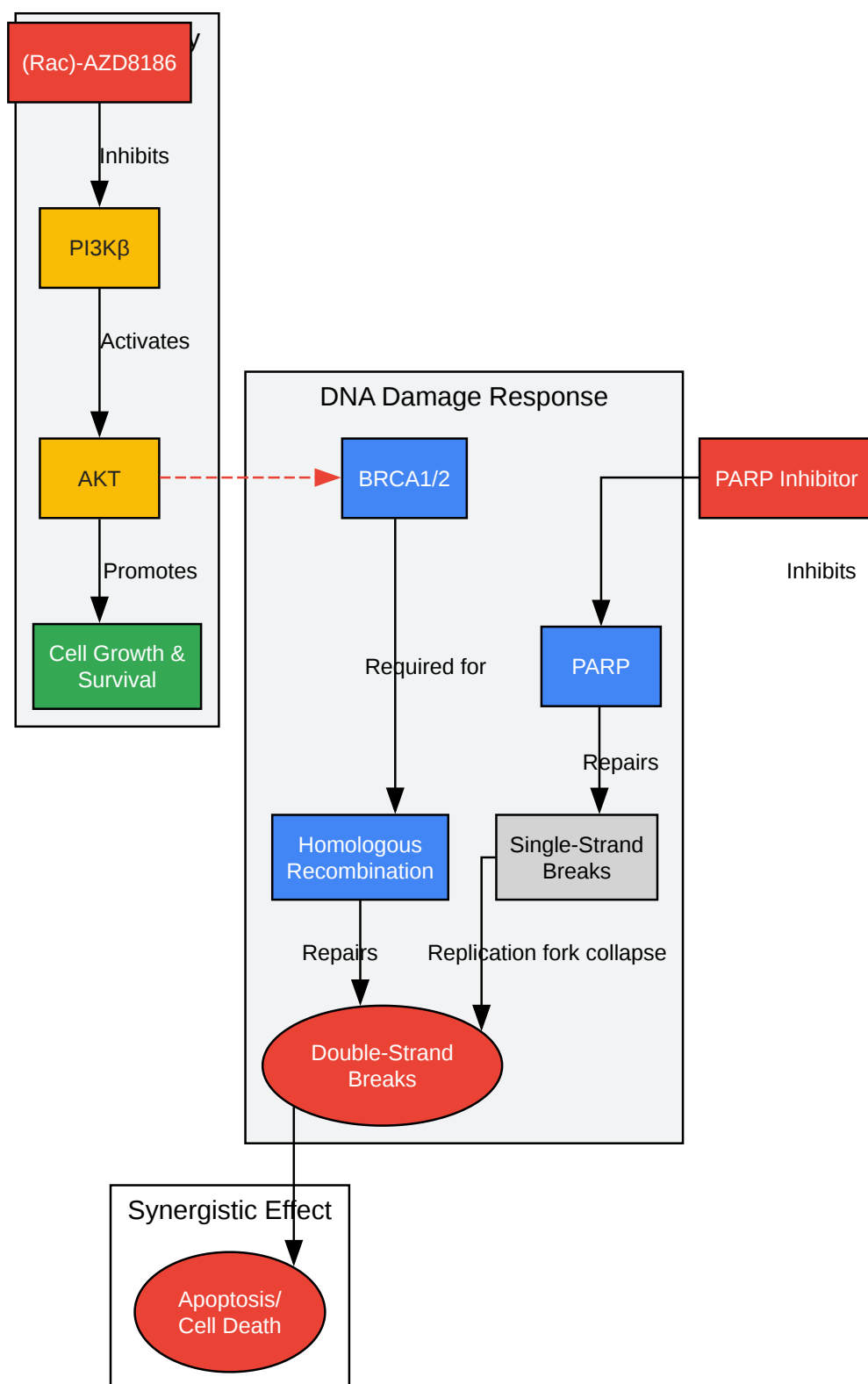
Preclinical in vivo studies using xenograft models have corroborated the synergistic effects observed in vitro.

Animal Model	Cancer Type	PI3K Inhibitor	PARP Inhibitor	Endpoint	Outcome	Reference
MMTV-Cre;Brca1 ^{f/f} ;Trp53 ^{+/-} mouse model	BRCA1-related Breast Cancer	NVP-BKM120	Olaparib	Tumor doubling time	Significantly delayed with combination	[7] [8]
Human BRCA1-related tumor xenografts	Breast Cancer	NVP-BKM120	Olaparib	Tumor doubling time	Significantly delayed with combination	[7] [8]
SKOV3 xenograft	Ovarian Cancer	BKM120	Olaparib	Tumor burden	Significantly reduced with combination	[3]
FaDu ATM KO xenografts	Head and Neck Cancer	AZD7648 (DNA-PK inhibitor)	Olaparib	Tumor regression	Complete tumor regression with combination	[9]
BALB/c nude mice with MCF7 xenografts	Breast Cancer	Alpelisib, AZD8835, AZD8186, NVP-BKM120	AZD6738 (ATR inhibitor)	Tumor growth inhibition	Greater tumor growth inhibition with combination	[6]

Note: The study with AZD7648, a DNA-PK inhibitor, further supports the broader concept of combining PI3K pathway inhibition with inhibitors of the DNA damage response.

Mechanistic Insights

The synergistic effect of combining **(Rac)-AZD8186** and PARP inhibitors is believed to stem from a multi-pronged attack on cancer cell vulnerabilities.



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Figure 1. Proposed synergistic mechanism of **(Rac)-AZD8186** and PARP inhibitors.

As illustrated in the diagram, inhibition of the PI3K β pathway by AZD8186 leads to the downregulation of key homologous recombination proteins like BRCA1/2. This induced "BRCAness" impairs the cell's ability to repair double-strand DNA breaks. Concurrently, PARP inhibition prevents the repair of single-strand breaks, which then leads to an accumulation of double-strand breaks. The combination of impaired DSB repair and increased DSB formation results in a catastrophic level of genomic instability, ultimately leading to apoptosis and cell death.

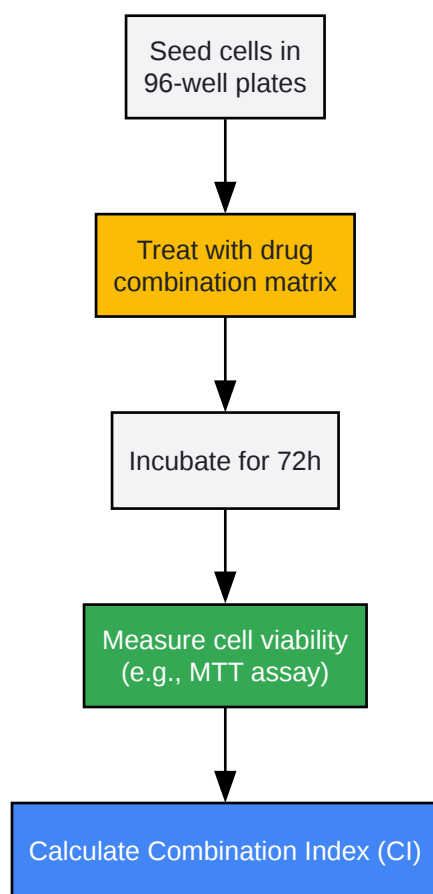
Experimental Protocols

The following are generalized protocols for assessing the synergy between **(Rac)-AZD8186** and PARP inhibitors in preclinical models.

In Vitro Synergy Assessment

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

- **Cell Seeding:** Plate cancer cells (e.g., PTEN-deficient and proficient lines) in 96-well plates and allow them to adhere overnight.
- **Drug Treatment:** Treat cells with a matrix of concentrations of **(Rac)-AZD8186** and a PARP inhibitor, both alone and in combination, for a specified period (e.g., 72 hours). Include a vehicle control.
- **Viability Measurement:** Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each drug. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.



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Figure 2. Workflow for in vitro synergy assessment.

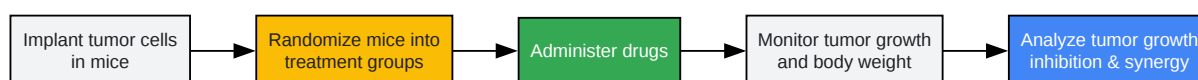
2. Western Blot Analysis:

- Protein Extraction: Lyse treated cells and quantify protein concentration.
- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Probe membranes with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, PARP, cleaved PARP, γH2AX, RAD51, BRCA1) and a loading control (e.g., β-actin).
- Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands. This will help elucidate the molecular mechanisms of synergy.

In Vivo Synergy Assessment

1. Xenograft Mouse Model:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into four treatment groups: Vehicle control, **(Rac)-AZD8186** alone, PARP inhibitor alone, and the combination of both drugs.
- Drug Administration: Administer drugs according to a predetermined schedule and dosage. **(Rac)-AZD8186** is typically administered orally.[2]
- Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
- Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study.
- Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess for statistically significant differences between the combination group and the single-agent groups. Statistical models can be applied to determine if the combination effect is synergistic.[10]



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Figure 3. Workflow for in vivo synergy assessment in xenograft models.

Conclusion

The preclinical data strongly support the synergistic interaction between **(Rac)-AZD8186** and PARP inhibitors, particularly in the context of PTEN-deficient cancers. The mechanistic basis for this synergy lies in the ability of PI3K β inhibition to induce a "BRCAness" phenotype, thereby rendering cancer cells highly susceptible to PARP inhibition. The provided

experimental protocols offer a framework for further investigation and validation of this promising combination therapy. These findings provide a solid foundation for the clinical evaluation of **(Rac)-AZD8186** in combination with PARP inhibitors as a novel therapeutic strategy for patients with tumors harboring specific molecular alterations.

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